molecular formula C15H13N B8694231 N-(4-methylphenyl)indole CAS No. 167283-32-1

N-(4-methylphenyl)indole

Cat. No.: B8694231
CAS No.: 167283-32-1
M. Wt: 207.27 g/mol
InChI Key: ROVUACXZYQYJQS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)indole is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

167283-32-1

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

1-(4-methylphenyl)indole

InChI

InChI=1S/C15H13N/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3

InChI Key

ROVUACXZYQYJQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (11.2 mg, 0.012 mmol, 2.5 mol % Pd), 2 [Example 1] (14.4 mg, 0.036 mmol, 7.5 mol %), NaOt-Bu (130 mg, 1.35 mmol) and indole (115 mg, 0.98 mmol). The tube was purged with argon then toluene (1.0 mL) and 4-bromotoluene (120 μL, 0.98 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at 100° C. for 21 h. The reaction was then diluted with ether (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 191 mg (94%) of a colorless oil.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
11.2 mg
Type
catalyst
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (11.6 mg, 0.012 mmol, 5 mol % Pd), 2 [Example 1] (11.0 mg, 0.028 mmol, 5.5 mol %), Cs2CO3 (230 mg, 0.75 mmol) and indole (60 mg, 0.51 mmol). The tube was purged with argon then toluene (1.0 mL) and 4-chlorotoluene (60 μL, 0.51 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at 100° C. for 24 h. The reaction was then diluted with ether (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 94 mg (89%) of a colorless oil.
Name
Cs2CO3
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
catalyst
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

An oven-dried test tube was purged with argon and then charged with 2-dicyclohexylphosphino-2′-methoxy-1,1′-biphenyl (14.5 mg, 0.038 mmol, 7.5 mol %) and Pd2(dba)3 (11.6 mg, 0.013 mmol, 5.0 mol % Pd). Toluene (1.0 mL), indole (71 mg, 0.61 mmol), 4-chlorotoluene (60 mL, 0.51 mmol), and NaOt-Bu (70 mg, 0.73 mmol) were then added. The tube was fitted with a septum, purged with argon and heated at 100° C. for 28 h. The reaction was then cooled to room temperature, diluted with ether (20 mL), filtered through Celite and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to afford 99 mg (94%) of a colorless oil.
Quantity
11.6 mg
Type
catalyst
Reaction Step One
Quantity
14.5 mg
Type
catalyst
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods IV

Procedure details

Using the general procedure outlined in Example 63, indole (0.117 g, 1.00 mmol) was coupled with 4-bromotoluene (185 μL, 1.50 mmol) using CuI (9.5 mg, 0.050 mmol, 5.0 mol %), K3PO4 (2.1 mmol), trans-1,2-cyclohexanediamine (24 μL, 0.20 mmol, 20 mol %) and dioxane (1.0 mL) to give the crude product. Column chromatography (2×15 cm, hexane:ethyl acetate 50:1) provided 0.197 g (95% yield) of the product as a white solid. This product was pure by 1H NMR when compared to the known spetra.
Quantity
0.117 g
Type
reactant
Reaction Step One
Quantity
185 μL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
24 μL
Type
reactant
Reaction Step Four
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
95%

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